molecular formula C13H28O2 B078448 Valeraldehyde dibutyl acetal CAS No. 13112-65-7

Valeraldehyde dibutyl acetal

Cat. No.: B078448
CAS No.: 13112-65-7
M. Wt: 216.36 g/mol
InChI Key: LDJYPEMHNQONGS-UHFFFAOYSA-N
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Description

Valeraldehyde dibutyl acetal, also known as 1,1-dibutoxypentane, is an organic compound belonging to the class of acetals. Acetals are characterized by the structure R2C(OR’)2, where R’ is not hydrogen. This compound is commonly used as a flavoring agent and has various applications in different fields .

Scientific Research Applications

Valeraldehyde dibutyl acetal has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of acetals, including Valeraldehyde dibutyl acetal, involves a series of steps: protonation of the carbonyl, nucleophilic attack by the alcohol, deprotonation to form a hemiacetal, protonation of the alcohol, removal of water, another nucleophilic attack by the alcohol, and finally deprotonation by water .

Safety and Hazards

Valeraldehyde dibutyl acetal is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it may cause an allergic skin reaction, serious eye irritation, and respiratory irritation if inhaled . It is generally recognized as safe when used as a flavoring agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valeraldehyde dibutyl acetal is synthesized through the reaction of valeraldehyde with butanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of butanol to form the acetal. The reaction conditions typically involve the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous removal of water using techniques such as molecular sieves or a Dean-Stark apparatus to ensure high yields. The reaction is carried out in a controlled environment to maintain optimal temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Valeraldehyde dibutyl acetal primarily undergoes hydrolysis and oxidation reactions.

    Hydrolysis: In the presence of aqueous acid, this compound can be hydrolyzed back to valeraldehyde and butanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid, sulfuric acid) at elevated temperatures.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Valeraldehyde and butanol.

    Oxidation: Corresponding carboxylic acids.

Comparison with Similar Compounds

Valeraldehyde dibutyl acetal can be compared with other acetals such as:

  • Acetaldehyde diethyl acetal
  • Benzaldehyde dimethyl acetal
  • Propionaldehyde diethyl acetal

Uniqueness: this compound is unique due to its specific structure and properties, which make it suitable for use as a flavoring agent and in organic synthesis. Its ability to form stable acetal structures and undergo hydrolysis under controlled conditions distinguishes it from other similar compounds .

Properties

IUPAC Name

1,1-dibutoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O2/c1-4-7-10-13(14-11-8-5-2)15-12-9-6-3/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJYPEMHNQONGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156905
Record name Valeraldehyde dibutyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless liquid; Sweet, nutty aroma
Record name Valeraldehyde dibutyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1709/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

251.00 to 252.00 °C. @ 760.00 mm Hg
Record name Valeraldehyde dibutyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in organic solvents, Soluble (in ethanol)
Record name Valeraldehyde dibutyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1709/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.833-0.839
Record name Valeraldehyde dibutyl acetal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1709/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13112-65-7
Record name 1,1-Dibutoxypentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13112-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeraldehyde dibutyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013112657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valeraldehyde dibutyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VALERALDEHYDE DIBUTYL ACETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FNB1D5PS4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Valeraldehyde dibutyl acetal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032550
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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